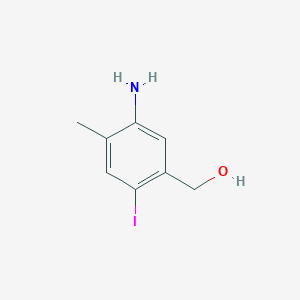
(5-amino-2-iodo-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-amino-2-iodo-4-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenemethanol, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol typically begins with commercially available starting materials such as 4-methylbenzenemethanol.
Amination: The amino group can be introduced via nucleophilic substitution, where the iodinated intermediate reacts with ammonia or an amine under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-amino-2-iodo-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom or convert the amino group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium iodide in acetone, copper(I) cyanide, or Grignard reagents.
Major Products Formed:
Oxidation: 5-amino-2-iodo-4-methylbenzaldehyde, 5-amino-2-iodo-4-methylbenzoic acid.
Reduction: 5-amino-4-methylbenzenemethanol, 5-amino-2-iodo-4-methylbenzenemethane.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-amino-2-iodo-4-methylphenyl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of iodine and amino groups on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-amino-2-iodo-4-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- (5-amino-2-iodo-4-methylphenyl)methanol
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-
- 2-Amino-5-iodo-4-methoxybenzonitrile
Comparison:
- This compound is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and potential applications.
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo- features an ethylphenyl group, which alters its chemical properties and applications.
- 2-Amino-5-iodo-4-methoxybenzonitrile contains a methoxy group and a nitrile group, providing different reactivity and potential uses in research and industry.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(5-amino-2-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
OETSYIPQXZPLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)

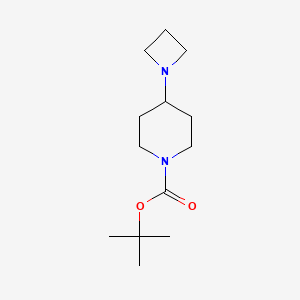
![6-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1508484.png)
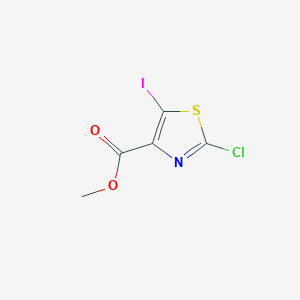
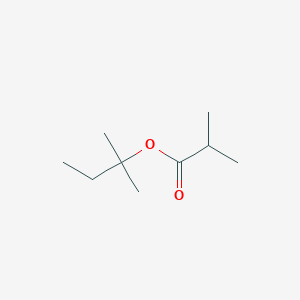
![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)
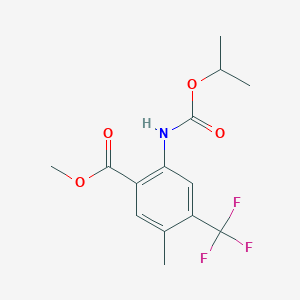
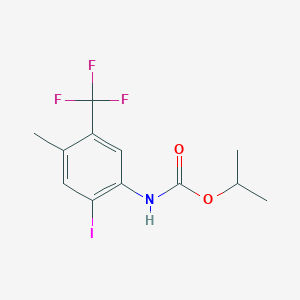
![1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate](/img/structure/B1508508.png)


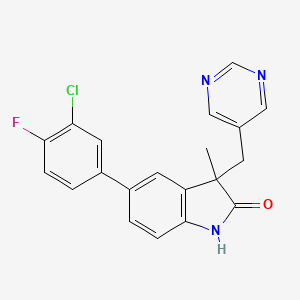
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
